

Application Notes and Protocols for Calcyclin (S100A6) Immunohistochemistry in Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: *calcyclin*

Cat. No.: *B1166246*

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Introduction

Calcyclin, also known as S100A6, is a member of the S100 family of calcium-binding proteins. [1] These proteins are involved in a variety of cellular processes, including cell cycle regulation, differentiation, and apoptosis. [1] **Calcyclin** is expressed in the cytoplasm and/or nucleus of a wide range of cells and may play a role in calcium-dependent signaling pathways. [2][3] Altered expression of **calcyclin** has been implicated in several pathologies, including cancer, making it a protein of interest for researchers in both basic science and drug development. [1][2]

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within the context of tissue architecture. [4][5] This document provides a detailed protocol for the immunohistochemical staining of **calcyclin** in formalin-fixed, paraffin-embedded (FFPE) tissues.

Experimental Protocols

This protocol outlines the key steps for successful **calcyclin** IHC, from tissue preparation to visualization. Optimization of specific parameters may be required depending on the specific antibody and tissue type used.

I. Reagents and Materials

- Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-**calcyclin** (S100A6) antibody.
- Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.
- Deparaffinization and Rehydration Solutions: Xylene, Ethanol (100%, 95%, 70%).
- Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
- Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
- Blocking Buffer: 5% Normal Goat Serum in PBST.
- Detection System: Diaminobenzidine (DAB) substrate kit.
- Counterstain: Hematoxylin.
- Mounting Medium.
- Positive Control: Tissues known to express **calcyclin** (e.g., intestine, prostate basal cells).[\[2\]](#)
[\[6\]](#)
- Negative Control: Slides incubated with blocking buffer instead of the primary antibody.

II. Detailed Protocol

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.[\[4\]](#)
 - Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).[\[7\]](#)
 - Rinse with distilled water.[\[4\]](#)
- Antigen Retrieval:

- Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).[2]
- Heat the slides in a microwave or pressure cooker at 95-100°C for 10-20 minutes.[8][9]
- Allow slides to cool to room temperature in the buffer.[9]
- Wash slides with PBST.
- Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[10]
 - Wash with PBST.
 - Apply blocking buffer and incubate for 30-60 minutes at room temperature in a humidified chamber.[11]
- Primary Antibody Incubation:
 - Dilute the primary anti-**calcyclin** antibody in blocking buffer to the desired concentration.
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation and Detection:
 - Wash slides with PBST (3 changes, 5 minutes each).
 - Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[11]
 - Wash with PBST (3 changes, 5 minutes each).
 - Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
 - Monitor the color development under a microscope (typically 1-10 minutes).[4]

- Stop the reaction by immersing the slides in distilled water.[\[4\]](#)
- Counterstaining and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[\[11\]](#)
 - Rinse with tap water.
 - Dehydrate the sections through graded ethanol and xylene.[\[4\]](#)
 - Mount with a permanent mounting medium.

Data Presentation

Table 1: Recommended Antibody Dilutions and Antigen Retrieval Methods

Antibody Type	Host	Recommended Dilution Range	Antigen Retrieval Buffer	Reference
Polyclonal Anti-S100A6	Rabbit	1:50 - 1:500	Sodium Citrate (pH 6.0) or Tris-EDTA (pH 9.0)	[3]
Monoclonal Anti-S100A6	Mouse	Varies by clone	Tris-EDTA (pH 8.5)	[12]
Polyclonal Anti-S100A6	Rabbit	1:1000 - 1:2500	HIER pH 6.0	[13]

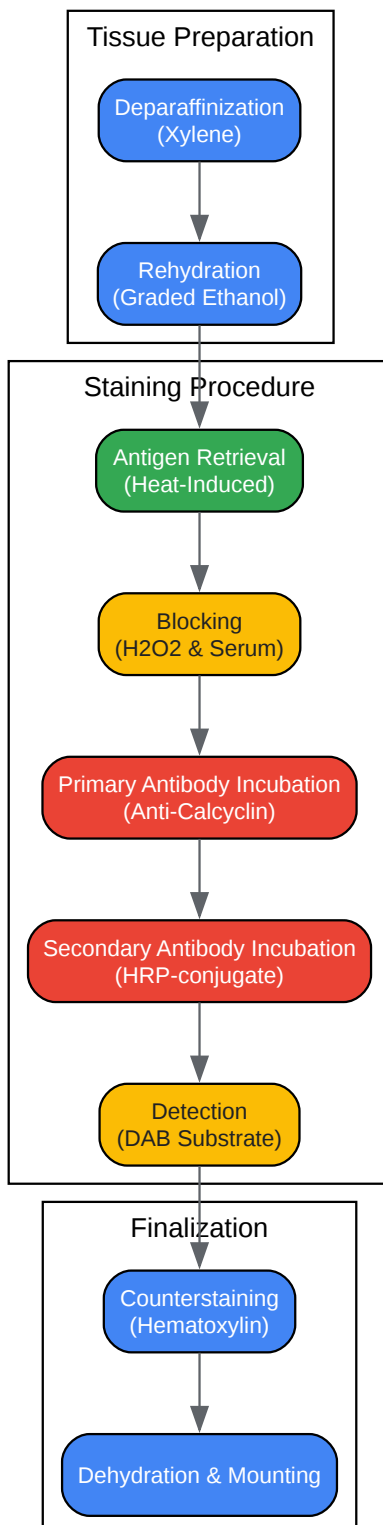
Table 2: Summary of Immunohistochemistry Protocol Timings

Step	Reagent/Condition	Incubation Time	Temperature
Deparaffinization	Xylene	2 x 5 min	Room Temp
Rehydration	Graded Ethanol	3 min each	Room Temp
Antigen Retrieval	Sodium Citrate Buffer (pH 6.0)	10-20 min	95-100°C
Endogenous Peroxidase Block	3% H ₂ O ₂	10-15 min	Room Temp
Blocking	5% Normal Goat Serum	30-60 min	Room Temp
Primary Antibody	Anti-Calcyclin	Overnight	4°C
Secondary Antibody	HRP-conjugate	30-60 min	Room Temp
Detection	DAB Substrate	1-10 min	Room Temp
Counterstaining	Hematoxylin	1-2 min	Room Temp

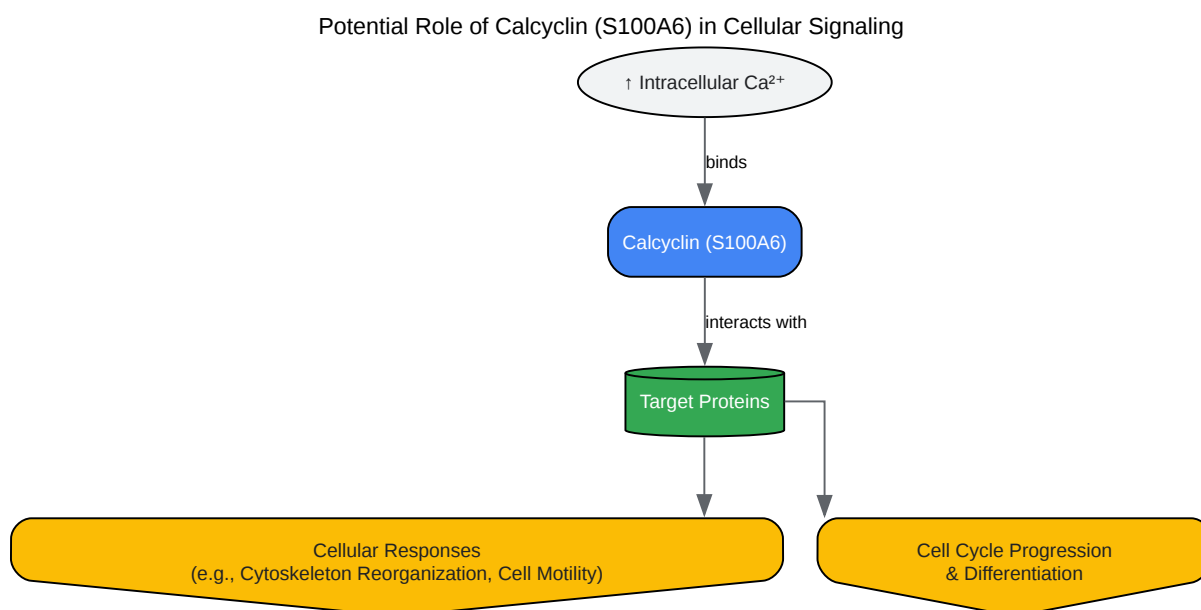
Visualizations

Experimental Workflow

Calcyclin Immunohistochemistry Workflow for Paraffin-Embedded Tissues

[Click to download full resolution via product page](#)Caption: Workflow for **Calcyclin** IHC on paraffin-embedded tissues.

Calcyclin's Potential Role in Calcium Signaling



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